molecular formula C17H17N3O3 B2561739 N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 471917-76-7

N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2561739
CAS RN: 471917-76-7
M. Wt: 311.341
InChI Key: YHFVKNSWBNYBLU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MOTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MOTA is a quinoxaline derivative that has been shown to possess various biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Synthesis and Applications in Drug Development

Studies have explored the synthesis of related acetamide derivatives and their applications in drug development. For instance, the synthesis and evaluation of acetamide derivatives as antimicrobial agents highlight the potential of these compounds in treating bacterial and fungal infections. One such study identified that certain 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives exhibit promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Environmental Impact and Herbicide Metabolism

Research on chloroacetamide herbicides, which share a functional similarity with the compound , sheds light on their environmental impact and metabolism. These herbicides, including substances like acetochlor and metolachlor, undergo complex metabolic processes in liver microsomes of humans and rats, potentially leading to carcinogenic compounds. This research provides insight into the environmental and health implications of acetamide derivatives (Coleman et al., 2000).

Catalytic and Synthetic Applications

The catalytic synthesis of N-(3-amino-4-methoxyphenyl)acetamide, a compound structurally related to the compound , demonstrates the green chemistry applications of acetamides in producing azo disperse dyes. This highlights the role of acetamide derivatives in facilitating environmentally friendly synthesis processes (Zhang Qun-feng, 2008).

Biochemical Research and Molecular Docking Studies

Acetamide derivatives have been the focus of biochemical research, particularly in the design and synthesis of compounds with potential therapeutic applications. Molecular docking studies on synthesized acetamide derivatives targeting specific enzymes or receptors illustrate the utility of these compounds in the development of new drugs. For example, the synthesis of certain acetamide derivatives for evaluation as anticonvulsant agents indicates the potential for these compounds in treating neurological disorders (Ibrahim et al., 2013).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-12-6-4-5-11(9-12)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFVKNSWBNYBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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